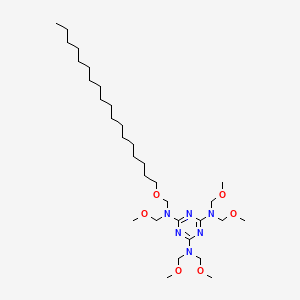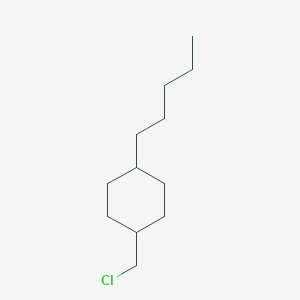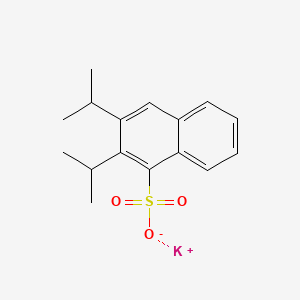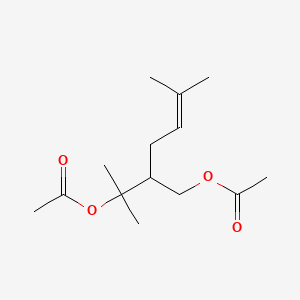![molecular formula C15H13N3O3S B13745448 1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide CAS No. 1245649-77-7](/img/structure/B13745448.png)
1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a tosyl group and a carboxamide functionality. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
The synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrrolo[2,3-b]pyridine derivatives often involves the use of palladium-catalyzed cross-coupling reactions, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis and continuous flow chemistry.
Chemical Reactions Analysis
1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression . Additionally, this compound has been investigated for its immunomodulatory properties, making it a potential candidate for treating immune-related diseases . In the field of biology, it has been used as a tool compound to study cellular signaling pathways and protein interactions. Furthermore, its unique chemical properties make it a valuable building block for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of tumor growth and induction of apoptosis in cancer cells. Additionally, the compound’s immunomodulatory effects are mediated through its interaction with key proteins involved in immune response regulation .
Comparison with Similar Compounds
1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide can be compared to other pyrrolo[2,3-b]pyridine derivatives, such as 1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-boronic acid and 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine . While these compounds share a similar core structure, their functional groups and chemical properties differ, leading to variations in their biological activities and applications. For instance, 1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-boronic acid is used in boron-based drug design, while 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been studied for its potential as a kinase inhibitor . The unique combination of functional groups in 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide makes it a distinct and valuable compound for various scientific research applications.
Properties
CAS No. |
1245649-77-7 |
|---|---|
Molecular Formula |
C15H13N3O3S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-10-4-6-12(7-5-10)22(20,21)18-13(14(16)19)9-11-3-2-8-17-15(11)18/h2-9H,1H3,(H2,16,19) |
InChI Key |
SZSRRBOLPJSLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




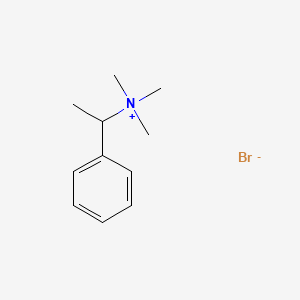
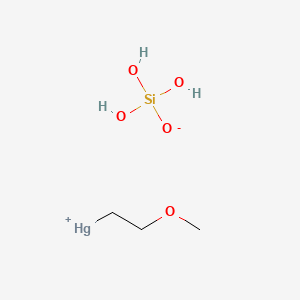
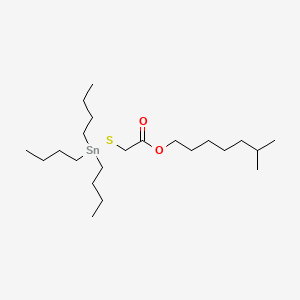
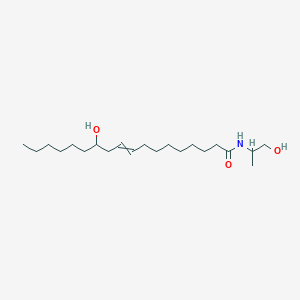
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
